Nickel nitrilotriacetic acid

IMAC chromatography Host cell protein Ligand comparison

Researchers requiring robust, high-yield His-tagged protein purification face a critical choice: Ni-NTA offers the optimal balance of binding capacity and specificity compared to IDA or cobalt-based resins. Its tetradentate chelation minimizes nickel ion leaching even under harsh denaturing conditions (6-8 M urea, guanidine-HCl). - Binds up to 60 mg 6xHis protein/mL resin with ≤6 min residence times for FPLC automation. - Tolerates up to 20 mM β-mercaptoethanol, 10 mM DTT, and 1 mM EDTA for on-column refolding. - Reusable ≥5-10 cycles without significant capacity loss, reducing cost per milligram of purified protein.

Molecular Formula C6H7NNiO6
Molecular Weight 247.82 g/mol
CAS No. 34831-03-3
Cat. No. B1218298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel nitrilotriacetic acid
CAS34831-03-3
SynonymsNi(2+)-nitrilotriacetate
Ni(2+)-NTA
nickel nitrilotriacetic acid
Molecular FormulaC6H7NNiO6
Molecular Weight247.82 g/mol
Structural Identifiers
SMILESC(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Ni+2]
InChIInChI=1S/C6H9NO6.Ni/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+2/p-2
InChIKeyADHAUWMNDHMUMH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ni-NTA: Tetradentate Chelator for His-Tag Purification


Nickel nitrilotriacetic acid (Ni-NTA) is a coordination complex formed between nickel(II) ions and the tetradentate chelating ligand nitrilotriacetic acid (NTA), represented by CAS 34831-03-3 . This compound is the functional core of immobilized metal affinity chromatography (IMAC) resins that serve as the primary workhorse for the purification of recombinant polyhistidine (His)-tagged proteins. The NTA ligand coordinates to Ni²⁺ through four sites—one nitrogen atom and three carboxyl oxygen atoms—leaving two coordination positions on the nickel ion available for reversible interaction with the imidazole rings of histidine residues [1]. This specific tetradentate chelation architecture distinguishes Ni-NTA from alternative IMAC ligands such as tridentate iminodiacetic acid (IDA), providing a calibrated balance of binding affinity, operational stability, and metal ion retention that has made it the most widely adopted IMAC resin system globally [2].

Tetradentate NTA chelation with two open Ni²⁺ coordination sites for selective His-tag capture
Reduced non-specific host cell protein binding compared to tridentate IDA ligands
Sustained metal ion retention under EDTA, reducing agents, and denaturing buffers

Ni-NTA vs. Alternative IMAC Ligands: Performance Trade-Offs


The selection of an IMAC resin is not a commodity decision; substituting Ni-NTA with Ni-IDA, Co-NTA, Ni-TED, or other metal-chelate systems introduces quantifiable and consequential changes in purification outcomes. The fundamental mechanism of His-tagged protein capture depends on the number of coordination sites occupied by the chelating ligand versus those available for histidine binding. NTA is a tetradentate chelator that binds Ni²⁺ through four coordination sites, leaving two sites for interaction with the His-tag [1]. In contrast, IDA is tridentate, occupying three sites and leaving three available for binding, which alters both affinity and specificity. Cobalt (Co²⁺) versus nickel (Ni²⁺) further modifies selectivity because cobalt imposes stricter spatial requirements on adjacent histidine residues [2]. These molecular-level differences propagate to measurable, application-relevant performance metrics including dynamic binding capacity, host cell protein co-purification levels, metal ion leaching rates, and tolerance to buffer additives such as EDTA and reducing agents. The quantitative evidence presented in Section 3 demonstrates that no single alternative matches Ni-NTA across all dimensions; each substitution forces a specific, measurable trade-off that must be aligned with the end-user's experimental requirements [3].

Ni-IDA
Tridentate IDA leaves three Ni²⁺ sites open, increasing non-specific host cell protein co-elution and metal leaching; higher nominal capacity offsets by lower purity
Cobalt-IMAC
Stricter histidine spatial requirements yield higher purity but significantly lower binding capacity and recovery; requires lower imidazole for elution
Ni-TED
Pentadentate TED occupies five coordination sites, leaving only one for His-tag binding; drastically reduces capacity and alters metal stability profile

Ni-NTA Performance Data: Binding, Specificity, Stability, and Reusability


Host Cell Protein Purity: Ni-NTA vs. Ni-IDA

In a systematic proteomics study evaluating the influence of IMAC ligand and metal ion choice on purification purity using His-tagged GFP as a model protein, Ni-NTA demonstrated measurably lower host cell protein (HCP) co-purification compared to Ni-IDA. The analysis revealed that IDA eluates consistently contained higher HCP concentrations than NTA eluates [1]. This differential contamination is attributed to the tridentate IDA ligand leaving three coordination sites on Ni²⁺ available for non-specific interactions with endogenous histidine-, cysteine-, and tryptophan-rich proteins, whereas the tetradentate NTA ligand restricts Ni²⁺ to only two available sites, thereby reducing off-target binding. The study further demonstrated that co-eluting HCP profiles cluster distinctly by ligand type, with NTA and IDA forming separate groups in hierarchical clustering analysis, confirming that ligand selection fundamentally alters the contaminant landscape [1].

HCP Co‑elution
Head-to-head
Ni-NTA eluates show consistently lower host cell protein levels versus Ni-IDA; IDA eluates cluster separately in proteomics analysis
Supports cleaner one‑step purification
Exact fold‑change is protein‑dependent; validation in target expression system recommended
IMAC chromatography Host cell protein Ligand comparison His-tag purification

Specificity and Purity: Ni-NTA vs. Cobalt-IMAC

Cobalt-based IMAC resins, exemplified by TALON, are explicitly engineered to achieve higher purity than Ni-NTA at the expense of binding capacity. Cobalt ions exhibit stricter spatial requirements for histidine tag binding: only proteins containing adjacent histidines or specially positioned histidines are able to bind to cobalt resins, whereas nickel-based resins have less strict spatial constraints and exhibit higher affinity for randomly positioned (non-tag) histidines on contaminating proteins [1]. This translates to cobalt resins providing higher specificity and purity but lower yield. The selectivity hierarchy established in comparative studies is: Co²⁺ > Zn²⁺ > Ni²⁺ > Cu²⁺, with binding capacity following the inverse order . Researchers selecting cobalt over Ni-NTA must accept a quantifiable reduction in protein recovery as the trade-off for increased purity [2].

Specificity vs. Yield
Head-to-head
Selectivity hierarchy: Co²⁺ > Zn²⁺ > Ni²⁺ > Cu²⁺; binding capacity follows inverse order
Ni-NTA favors yield; Co-IMAC favors purity
Trade‑off must align with downstream assay requirements
IMAC chromatography Metal ion selectivity Cobalt vs Nickel Protein purity

EDTA Tolerance and Metal Leaching: Ni-NTA vs. Ni-IDA

The tetradentate coordination of NTA to Ni²⁺ confers significantly greater resistance to metal ion leaching compared to the tridentate IDA ligand. Comparative product specifications indicate that Ni-NTA resins tolerate EDTA concentrations up to 10 mM under certain conditions, whereas Ni-IDA resins are typically limited to ≤1 mM EDTA before significant nickel stripping occurs . Quantitative studies of EDTA tolerance demonstrate that Ni-NTA exhibits a non-linear overall drop in binding capacity of 46% at EDTA concentrations up to 1 mM, with a steeper decay beyond this threshold, whereas Ni-IDA shows more rapid and complete capacity loss under identical conditions [1]. Furthermore, Ni-NTA resins exhibit compatibility with reducing agents such as up to 20 mM β-mercaptoethanol or 5-10 mM DTT, while Ni-IDA formulations generally have lower tolerance to these additives [2].

EDTA Tolerance
Head-to-head
Ni-NTA retains ~54% capacity at 1 mM EDTA; tolerates up to 10 mM in optimized formulations; Ni-IDA shows rapid capacity loss
Enables metalloprotease inhibitor compatibility
Thresholds vary by manufacturer; lot‑specific verification advised
IMAC resin stability Metal leaching EDTA compatibility Chelator tolerance

Dynamic Binding Capacity: Ni-NTA vs. Ni-IDA

Ni-IDA resins typically offer higher absolute binding capacity than Ni-NTA due to the availability of three versus two coordination sites on Ni²⁺ for His-tag interaction. Commercial specifications for Ni-IDA Sepharose FF report dynamic binding capacities of ≥40 mg/mL, while equivalent Ni-NTA Sepharose FF formulations report ≥20 mg/mL under identical test conditions (6xHis-tagged protein, 6-minute residence time, 10% breakthrough) [1]. However, this higher capacity of Ni-IDA is offset by substantially increased metal ion leaching and higher levels of non-specific protein binding, which reduce effective yield of pure target protein . Ni-NTA's more moderate capacity is paired with significantly lower non-specific adsorption, resulting in comparable or superior recovery of pure target protein in many applications. The binding capacity of Ni-NTA resins spans a range of approximately 20-80 mg/mL depending on the specific agarose matrix, cross-linking density, and target protein characteristics .

Binding Capacity
Cross‑study
Ni-NTA DBC ≥20 mg/mL (6xHis, 6 min residence); Ni-IDA ≥40 mg/mL, but with higher non‑specific binding
Effective pure yield may be comparable
Nominal capacity alone can mislead; assess purity‑adjusted recovery
IMAC binding capacity Resin loading Ni-NTA vs Ni-IDA Protein yield

Resin Reusability: Ni-NTA vs. Ni-IDA

Ni-NTA resins demonstrate robust performance retention across multiple purification and regeneration cycles, a critical factor for procurement economics in high-throughput or large-scale protein production. Performance characterization of HisPur Nickel Superflow Agarose (a Ni-NTA resin) demonstrated no significant decline in binding capacity or elution efficiency after 6 cycles of purification from E. coli lysate samples and 25 cycles of washing and regeneration . Commercial specifications consistently indicate that Ni-NTA resins can be reused at least 5 times without reduction in performance , with some manufacturers reporting 5-10 reuses and up to 4-6 regeneration cycles for standard agarose formulations [1]. This reusability profile is enabled by the tetradentate NTA chelation architecture, which minimizes cumulative metal ion loss during elution and cleaning steps compared to tridentate IDA systems .

Reusability
Data to verify
No significant decline after 6 lysate cycles and 25 wash/regeneration cycles reported; ≥5 reuses typical
Lowers cost per milligram of pure protein
Supplier data; validate under your specific CIP conditions
IMAC resin reusability Regeneration cycles Binding capacity retention Cost per purification

Imidazole Elution Requirements: Ni-NTA vs. Cobalt-NTA

The higher binding affinity of Ni²⁺ for polyhistidine sequences relative to Co²⁺ translates to different imidazole elution requirements. Nickel-charged resins typically require imidazole concentrations of 250 mM or higher at physiological pH for efficient elution of 6xHis-tagged proteins, whereas cobalt-charged resins enable elution at lower imidazole concentrations or milder pH conditions [1]. This difference is mechanistically attributed to nickel's ability to bind multiple histidines more tightly and with less stringent spatial constraints than cobalt . Consequently, Ni-NTA offers greater flexibility in purification workflow design, as the higher elution threshold allows for more aggressive washing steps (e.g., 20-40 mM imidazole) to remove non-specifically bound contaminants without premature elution of the target protein [2].

Imidazole Elution
Cross‑study
Ni-NTA requires 250 mM imidazole or higher; Co-NTA elutes at lower concentrations
Wider wash stringency window before target release
Optimize wash steps (20–40 mM imidazole) to maximize purity
IMAC elution Imidazole concentration His-tag purification Competitive elution

Ni-NTA Application Scenarios


High-Throughput Protein Production

Ni-NTA is the preferred IMAC resin for high-throughput protein expression screening, structural genomics pipelines, and large-scale recombinant protein production where maximizing yield of His-tagged protein is the primary objective. The moderate binding specificity (compared to cobalt) is acceptable given the high expression levels typical of these workflows, and the higher binding capacity and yield of Ni-NTA relative to cobalt resins justify its selection [1]. The resin's proven reusability across ≥5-10 purification cycles without significant performance loss further reduces cost per milligram of purified protein, a critical economic consideration for core facilities and industrial bioprocessing.

Denaturing and Harsh Condition Purification

Ni-NTA resins are uniquely suited for purification of His-tagged proteins from inclusion bodies under denaturing conditions (e.g., 6-8 M urea or 6 M guanidine hydrochloride) due to the robust tetradentate NTA chelation that minimizes nickel ion leaching even under harsh chemical conditions [1]. The resin's tolerance to reducing agents such as up to 20 mM β-mercaptoethanol and 5-10 mM DTT enables on-column refolding and purification of proteins requiring reducing environments. Additionally, Ni-NTA's capacity to tolerate up to 1 mM EDTA (with partial capacity retention) allows integration with metalloprotease inhibitor-containing lysis buffers without complete metal stripping , streamlining workflows for sensitive protein targets.

Automated FPLC Chromatography

Ni-NTA formulations on highly cross-linked agarose matrices (e.g., Superflow, 6FF) are engineered for FPLC and automated chromatography applications requiring high flow rates and pressure resistance. These resins maintain binding capacities of 20-60 mg/mL under flow conditions with residence times as low as 6 minutes [1], enabling rapid purification cycles compatible with high-throughput automation. The documented performance stability across 6 lysate purification cycles and 25 wash/regeneration cycles under FPLC conditions demonstrates Ni-NTA's suitability for automated, repetitive purification workflows in biopharmaceutical research and process development.

Low-Expression His-Tagged Protein Purification

For proteins expressed at low to moderate levels in bacterial, insect, or mammalian systems, Ni-NTA provides the optimal balance of binding affinity and specificity. The tetradentate NTA ligand's two available coordination sites offer sufficient affinity to capture His-tagged proteins at concentrations as low as micromolar ranges, while the ligand's higher specificity (relative to IDA) reduces co-purification of host cell proteins [1]. This balance minimizes the need for secondary polishing steps such as size exclusion or ion exchange chromatography, reducing total purification time and sample loss. In cases where expression levels are extremely low (sub-micromolar), cobalt-based resins may be considered for their higher specificity despite lower yield .

Application
Selection Property
Validation Focus
High‑throughput production
Binding capacity and yield
Yield per cycle, reusability over multiple runs
Denaturing purification
Metal ion retention in harsh buffers
Nickel leaching under urea/guanidine and reducing agents
Automated FPLC
Flow‑rate tolerant matrix
Pressure stability and cycle‑to‑cycle reproducibility
Low‑expression targets
Affinity‑specificity balance
Recovery of low‑concentration His‑tagged proteins, host cell protein background

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